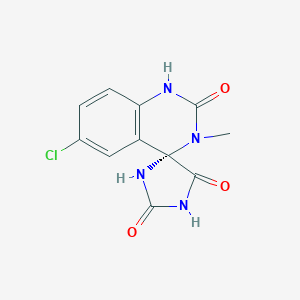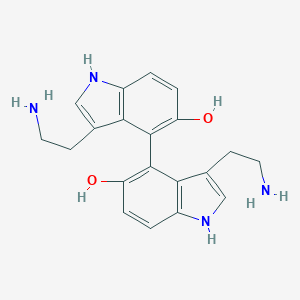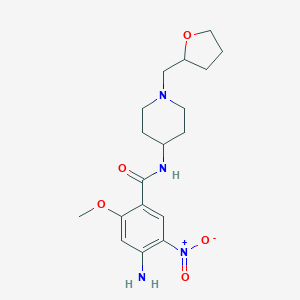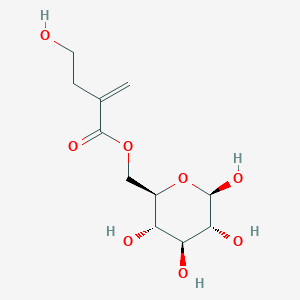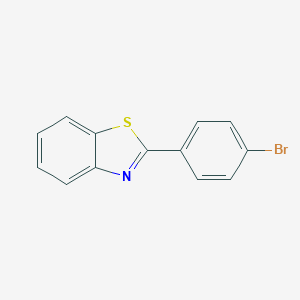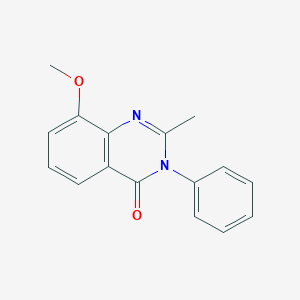
8-Methoxy-2-methyl-3-phenylquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2-methyl-3-phenylquinazolin-4-one is a synthetic compound that belongs to the quinazolinone class of compounds. It has been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2-methyl-3-phenylquinazolin-4-one involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins.
Efectos Bioquímicos Y Fisiológicos
8-Methoxy-2-methyl-3-phenylquinazolin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-Methoxy-2-methyl-3-phenylquinazolin-4-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 8-Methoxy-2-methyl-3-phenylquinazolin-4-one in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Another potential direction is the study of the compound's effects on different signaling pathways and enzymes involved in disease development.
Métodos De Síntesis
The synthesis of 8-Methoxy-2-methyl-3-phenylquinazolin-4-one involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a series of chemical reactions to yield the final product.
Aplicaciones Científicas De Investigación
8-Methoxy-2-methyl-3-phenylquinazolin-4-one has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Propiedades
Número CAS |
101350-83-8 |
|---|---|
Nombre del producto |
8-Methoxy-2-methyl-3-phenylquinazolin-4-one |
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
8-methoxy-2-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-15-13(9-6-10-14(15)20-2)16(19)18(11)12-7-4-3-5-8-12/h3-10H,1-2H3 |
Clave InChI |
YIQPKZIRADNPKX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C3=CC=CC=C3 |
SMILES canónico |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C3=CC=CC=C3 |
Sinónimos |
4(3H)-Quinazolinone, 8-methoxy-2-methyl-3-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





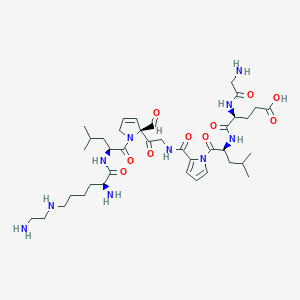
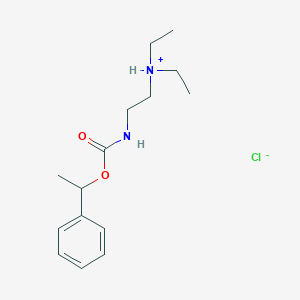


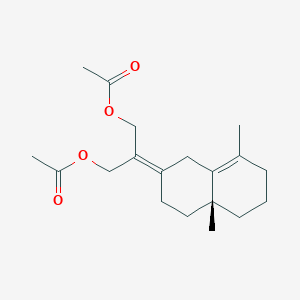

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
